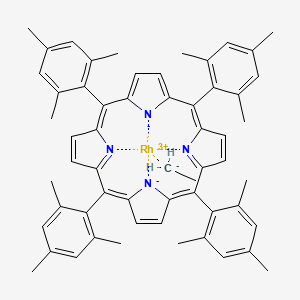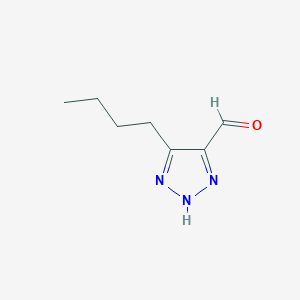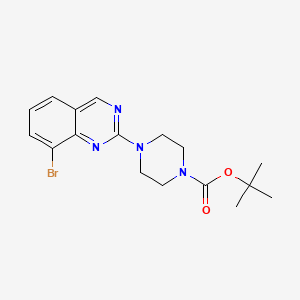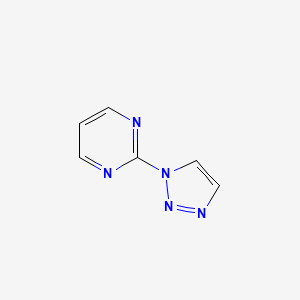
2-(1H-1,2,3-Triazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-Triazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of both triazole and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The triazole ring is known for its stability and ability to form hydrogen bonds, while the pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Triazol-1-yl)pyrimidine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is catalyzed by copper(I) to yield 1,2,3-triazoles. The reaction conditions generally include the use of solvents like dimethylformamide (DMF) and temperatures around 80°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-1,2,3-Triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: It can form additional heterocyclic compounds through cycloaddition reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: DMF, chloroform, and acetonitrile.
Major Products: The major products formed from these reactions include various substituted triazole and pyrimidine derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-Triazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Neuroprotection: Studies have shown its neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: It can inhibit enzymes involved in oxidative stress and inflammation.
Molecular Docking: Studies have shown favorable interactions with active residues of proteins like ATF4 and NF-kB, which are involved in inflammatory pathways.
Cellular Pathways: The compound can modulate cellular pathways related to apoptosis and endoplasmic reticulum stress.
Comparación Con Compuestos Similares
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar stability and biological activities.
Pyrimidine Derivatives: Compounds like 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine have similar structural features and applications.
Uniqueness: 2-(1H-1,2,3-Triazol-1-yl)pyrimidine is unique due to its combined triazole and pyrimidine rings, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets and modulate various cellular pathways makes it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H5N5 |
|---|---|
Peso molecular |
147.14 g/mol |
Nombre IUPAC |
2-(triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)11-5-4-9-10-11/h1-5H |
Clave InChI |
JMPSZSWPTOULLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


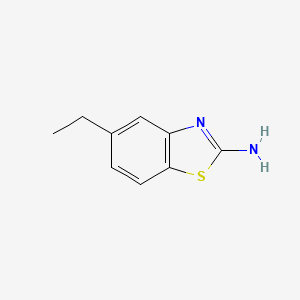
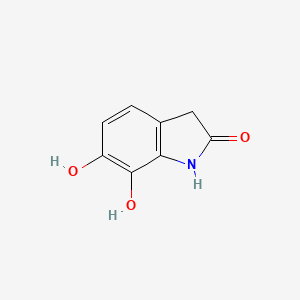
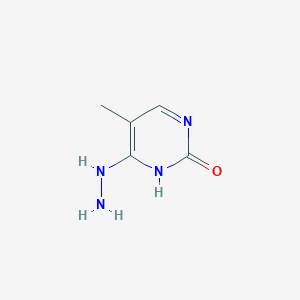

![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
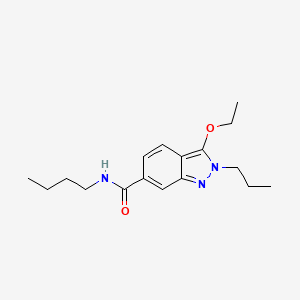
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
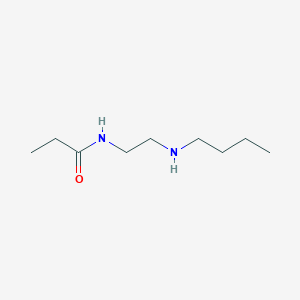
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)

